1-Methoxypentane-2,4-dione
Overview
Description
1-Methoxypentane-2,4-dione is a chemical compound with the CAS Number: 6290-50-2 and a molecular weight of 130.14 . Its IUPAC name is (3E)-4-hydroxy-1-methoxy-3-penten-2-one .
Molecular Structure Analysis
The molecular formula of 1-Methoxypentane-2,4-dione is C6H10O3 . The compound contains a total of 18 bonds, including 8 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 2 ketones (aliphatic), and 1 ether (aliphatic) .Physical And Chemical Properties Analysis
1-Methoxypentane-2,4-dione is a liquid to semi-solid at normal temperatures . The compound should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
1. Vibrational Analysis and Molecular Structure Investigation
Research conducted by Zahedi-Tabrizi et al. (2015) on derivatives of pentane-2,4-dione, closely related to 1-methoxypentane-2,4-dione, focused on the molecular structure and vibrational properties of these compounds. The study employed Density Functional Theory (DFT) calculations and analyzed IR and Raman spectra to understand the intramolecular hydrogen bond strength and electron delocalization in these compounds. This research is significant in understanding the electronic and structural aspects of such β-diketones (Zahedi-Tabrizi, Gerivani, & Tayyari, 2015).
2. Catalytic Reactions Involving Carbonyl Groups
Robertson et al. (2001) explored the use of rhodium complexes in catalyzing reactions involving ethene and carbon monoxide in methanol, producing compounds like 1-methoxypentan-3-one. This study highlights the potential of β-ketophosphine and related complexes in organic synthesis and industrial applications (Robertson, Poole, Payne, & Cole-Hamilton, 2001).
3. Structural and Thermal Properties of β-Diketones
A study by Mahmudov et al. (2011) on cyano-substituted azoderivatives of β-diketones, including pentane-2,4-dione analogs, revealed insights into their structural and thermal stability. This research is crucial for the development of materials and compounds in various industrial and scientific applications (Mahmudov et al., 2011).
4. Study of Tautomerism in Solid-State NMR
Research by Claramunt et al. (2005) focused on the enol form of acetylacetone, a pentane-2,4-dione derivative, using solid-state NMR spectroscopy. Understanding the tautomerism and proton transfer in such compounds is essential for applications in chemical analysis and molecular design (Claramunt et al., 2005).
5. Synthesis and Characterization of Schiff Bases
The synthesis of Schiff bases derived from derivatives of pentane-2,4-dione was investigated by Opozda et al. (2006). This research is relevant for the development of new organic compounds with potential applications in pharmaceuticals and materials science (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 1-Methoxypentane-2,4-dione are currently unknown. The compound is a relatively new substance and research is ongoing to identify its specific targets .
Result of Action
The molecular and cellular effects of 1-Methoxypentane-2,4-dione ’s action are currently unknown . Understanding these effects is essential for predicting the compound’s potential therapeutic applications and side effects.
properties
IUPAC Name |
1-methoxypentane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-5(7)3-6(8)4-9-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCMFVQMQKCVEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40978678 | |
Record name | 1-Methoxypentane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40978678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methoxypentane-2,4-dione | |
CAS RN |
6290-50-2 | |
Record name | 6290-50-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6703 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methoxypentane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40978678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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